molecular formula C12H19N3O5 B14667385 N,N-diethylethanamine;3,4-dinitrophenol CAS No. 37501-37-4

N,N-diethylethanamine;3,4-dinitrophenol

Cat. No.: B14667385
CAS No.: 37501-37-4
M. Wt: 285.30 g/mol
InChI Key: VOMMIMQNPAFYEB-UHFFFAOYSA-N
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Description

N,N-diethylethanamine;3,4-dinitrophenol is a chemical compound formed from N,N-diethylethanamine (triethylamine) and 3,4-dinitrophenol. The triethylamine component is a versatile organic compound widely recognized for its utility as a base and catalyst in organic synthesis, a solvent for various reactions, and a starting material for the production of quaternary ammonium compounds . The 3,4-dinitrophenol moiety is a derivative of dinitrophenol, a class of compounds known for its distinctive chemical properties . The combination of these two entities creates a reagent with potential for unique reactivity and applications in specialized research domains. This compound is expected to be of significant interest in fundamental chemical research for exploring novel synthetic pathways. Its potential applications may include serving as a precursor in catalytic systems, a building block for the synthesis of more complex molecules, or a model compound for studying intermolecular interactions. Researchers can leverage the basicity and solubility of the triethylamine group alongside the electronic characteristics of the dinitrophenol ring. The primary value of this compound lies in its use as a specialized reagent for in-vitro studies in controlled laboratory environments. Attention: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. It has not been approved by the FDA or any other regulatory body for the prevention, treatment, or cure of any medical condition. Bodily introduction of this product into humans or animals is strictly prohibited by law.

Properties

CAS No.

37501-37-4

Molecular Formula

C12H19N3O5

Molecular Weight

285.30 g/mol

IUPAC Name

N,N-diethylethanamine;3,4-dinitrophenol

InChI

InChI=1S/C6H4N2O5.C6H15N/c9-4-1-2-5(7(10)11)6(3-4)8(12)13;1-4-7(5-2)6-3/h1-3,9H;4-6H2,1-3H3

InChI Key

VOMMIMQNPAFYEB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.C1=CC(=C(C=C1O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Industrial Alkylation of Ammonia

N,N-Diethylethanamine is synthesized via sequential alkylation of ammonia with ethanol under catalytic conditions:
$$
\text{NH}3 + 3\,\text{CH}3\text{CH}2\text{OH} \xrightarrow{\text{H}2/\text{Ni}} (\text{C}2\text{H}5)3\text{N} + 3\,\text{H}2\text{O}
$$
Key Conditions :

  • Temperature: 150–200°C
  • Pressure: 1–5 MPa
  • Catalyst: Nickel or cobalt oxides.

Reductive Amination of Acetaldehyde

An alternative method employs acetaldehyde and ethylamine in a reductive amination:
$$
\text{CH}3\text{CHO} + 2\,\text{C}2\text{H}5\text{NH}2 \xrightarrow{\text{NaBH}4} (\text{C}2\text{H}5)2\text{NH} + \text{H}_2\text{O}
$$
Optimized Parameters :

  • Solvent: Ethanol/water (3:1)
  • Yield: 85–92%
  • Purity: ≥99% (GC-MS analysis).

Synthesis of 3,4-Dinitrophenol

Direct Nitration of 3-Nitrophenol

Controlled nitration of 3-nitrophenol using mixed acid (HNO₃/H₂SO₄):
$$
\text{3-Nitrophenol} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4} \text{3,4-DNP} + \text{H}2\text{O}
$$
Reaction Conditions :

  • Temperature: 40–60°C (to avoid over-nitration)
  • Nitrating agent: 65% HNO₃ (2.2 equiv)
  • Yield: 68–75% (recrystallized from ethanol/water).

Regioselective Nitration via Diazotization

A two-step process to enhance regioselectivity:

  • Diazotization :
    $$
    \text{3-Aminophenol} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{3-Nitrophenol diazonium salt}
    $$
  • Thermal Decomposition :
    $$
    \text{Diazonium salt} \xrightarrow{\Delta} \text{3,4-DNP} + \text{N}_2 \uparrow
    $$
    Advantages : Avoids polysubstitution; yield: 80–85%.

Preparation of N,N-Diethylethanamine;3,4-Dinitrophenol Complex

Acid-Base Reaction in Solvent Medium

The proton-transfer complex forms via neutralization:
$$
(\text{C}2\text{H}5)3\text{N} + \text{3,4-DNP} \rightarrow (\text{C}2\text{H}5)3\text{NH}^+ \cdot \text{3,4-DNP}^-
$$
Protocol :

  • Dissolve 3,4-DNP (1.84 g, 10 mmol) in anhydrous ethanol.
  • Add N,N-diethylethanamine (1.01 g, 10 mmol) dropwise at 0°C.
  • Stir for 2 h, then evaporate solvent.
  • Recrystallize from diethyl ether.

Yield : 95% (mp 128–130°C).

Mechanochemical Synthesis

Solid-state grinding avoids solvent use:

  • Equimolar quantities ground in a ball mill (30 min, 600 rpm).
  • Efficiency : 98% conversion (FT-IR confirmed).

Analytical Characterization

Spectroscopic Data

Technique Key Features (3,4-DNP Component) Reference
¹H NMR δ 8.65 (d, 1H), 7.92 (d, 1H), 7.43 (dd, 1H)
IR (KBr) 1520 cm⁻¹ (asymmetric NO₂), 1340 cm⁻¹ (symmetric NO₂)
UV-Vis λₘₐₓ = 360 nm (ε = 12,400 M⁻¹cm⁻¹)

Thermal Stability

Component Decomposition Temperature (°C) Notes
3,4-DNP 147–150 Exothermic peak (DSC)
Complex 130–135 Loss of crystallinity

Challenges and Limitations

  • 3,4-DNP Isomer Purity : Nitration often yields 2,4-DNP as a major byproduct; column chromatography (SiO₂, hexane/EtOAc) is required.
  • Complex Hygroscopicity : N,N-Diethylethanamine salts absorb moisture; storage under anhydrous K₂CO₃ recommended.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-diethylethanamine can undergo oxidation to form N,N-diethylacetamide in the presence of oxidizing agents such as potassium permanganate.

    Reduction: 3,4-dinitrophenol can be reduced to 3,4-diaminophenol using reducing agents like sodium dithionite.

    Substitution: Both components can participate in nucleophilic substitution reactions. For example, N,N-diethylethanamine can react with alkyl halides to form quaternary ammonium salts.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation of N,N-diethylethanamine: N,N-diethylacetamide.

    Reduction of 3,4-dinitrophenol: 3,4-diaminophenol.

    Substitution reactions: Quaternary ammonium salts, acylated amines.

Scientific Research Applications

Chemistry:

    N,N-diethylethanamine: is used as a base in organic synthesis, particularly in the formation of amides and esters.

    3,4-dinitrophenol: is used as a reagent in the synthesis of dyes and explosives.

Biology:

    N,N-diethylethanamine: is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    3,4-dinitrophenol: is used in biochemical studies to investigate mitochondrial function and oxidative phosphorylation.

Medicine:

    N,N-diethylethanamine: is explored for its potential as a local anesthetic due to its structural similarity to other anesthetic agents.

    3,4-dinitrophenol: has been studied for its effects on metabolic rate and weight loss, although its use is limited due to toxicity concerns.

Industry:

    N,N-diethylethanamine: is used as a catalyst in the production of polyurethane foams.

    3,4-dinitrophenol: is used in the manufacture of pesticides and herbicides.

Mechanism of Action

N,N-diethylethanamine:

  • Acts as a nucleophile in organic reactions, attacking electrophilic centers to form new bonds.
  • In drug delivery, it forms stable complexes with drugs, enhancing their solubility and bioavailability.

3,4-dinitrophenol:

  • Uncouples oxidative phosphorylation by dissipating the proton gradient across the mitochondrial membrane, leading to increased heat production and decreased ATP synthesis.
  • This mechanism is utilized in studies of mitochondrial function and metabolic regulation.

Comparison with Similar Compounds

N,N-Diethylethanamine (Triethylamine, C₆H₁₆N)

N,N-Diethylethanamine, commonly known as triethylamine (TEA), is a tertiary amine with the molecular formula C₆H₁₆N. It is a colorless, volatile liquid with a fish-like odor and a boiling point of 90°C. Its pKa of 10.75 enables its use in buffer solutions and as a base in organic synthesis, particularly for neutralizing acids during esterifications and amidations . Key applications include:

  • Catalyst in epoxy resin and polyurethane production.
  • Intermediate in pharmaceuticals, pesticides, and rubber curing agents.
  • Solvent and ion-pairing agent in chromatography .

3,4-Dinitrophenol (C₆H₄N₂O₅)

3,4-Dinitrophenol (3,4-DNP) is an isomer of dinitrophenol with nitro groups at the 3 and 4 positions. It has a melting point of 134–134.5°C and a pKa of ~5.37, making it a stronger acid than phenol. Its primary applications include:

  • Spectrophotometric substrate for enzyme assays (e.g., N-acetyl-β-D-glucosaminidase) due to its strong absorption at 400 nm .
  • Formation of hydrogen-bonded complexes and ion pairs with amines in nonpolar solvents, studied for thermodynamic insights .

Comparison with Similar Compounds

N,N-Diethylethanamine vs. Other Tertiary Amines

Property N,N-Diethylethanamine Triethanolamine (TEOA) N,N-Dimethylethylamine
Formula C₆H₁₆N C₆H₁₅NO₃ C₄H₁₁N
Boiling Point 90°C 335°C 37°C
Solubility in Water 133 g/L (20°C) Miscible 112 g/L (20°C)
Applications Organic synthesis, catalysis Surfactants, pH adjusters Polymerization inhibitor, pharmaceuticals
Key Difference Volatile, strong base Less volatile, polar due to hydroxyls Higher volatility, lower molecular weight

Key Insights :

  • Reactivity : TEA’s steric bulk limits coordination with transition metals, unlike less hindered amines like dimethylamine .
  • Toxicity: TEA’s volatility increases inhalation risks compared to non-volatile amines like TEOA.

3,4-Dinitrophenol vs. Other Dinitrophenol Isomers

Property 3,4-Dinitrophenol 2,4-Dinitrophenol (2,4-DNP) 3,5-Dinitrophenol
pKa 5.37 4.09 5.42
Melting Point 134–134.5°C 114–116°C 168°C
Hydrogen Bond Acidity (A) 1.14 0.09 1.05
Applications Enzyme assays, thermodynamic studies Historical weight loss agent (toxic) Energetic material synthesis
Toxicity Limited data High acute toxicity (uncouples OXPHOS) Not well-characterized

Key Insights :

  • Chemical Behavior : 3,4-DNP forms stronger hydrogen bonds with amines (e.g., tri-n-butylamine) than 2,4-DNP due to its lower pKa and nitro group positioning .
  • Toxicity: 2,4-DNP is notorious for uncoupling oxidative phosphorylation, leading to hyperthermia and death, whereas 3,4-DNP’s toxicity is less documented .
  • Spectrophotometry : 3,4-DNP’s absorption at 400 nm makes it superior to 2,4-DNP in enzyme assays .

N,N-Diethylethanamine

  • Catalysis: Used in synthesizing pyrrolo[2,1-a]isoquinoline derivatives with cytotoxic activity (IC₅₀ = 1.93–33.84 µM) .
  • Thermodynamics : Exhibits negative deviations from Raoult’s law in alkan-1-ol mixtures, critical for solvent design .

3,4-Dinitrophenol

  • Enzyme Assays: Enables direct spectrophotometric measurement of NAGase activity in urine, aiding diagnostics .
  • Thermodynamic Studies : Forms ion pairs with tertiary amines (e.g., triethylamine) in benzene, with ΔG° ≈ -5 kJ/mol for hydrogen-bonded complexes .

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